Myeloperoxidase (MPO) Inhibition with 360-Fold Selectivity Over Eosinophil Peroxidase (EPX)
5-Chloro-2-phenylfuro[2,3-b]pyridine demonstrates potent inhibition of myeloperoxidase (MPO) with an IC50 of 1 nM [1]. Crucially, this compound exhibits a 360-fold selectivity window against the closely related eosinophil peroxidase (EPX), which displays an IC50 of 360 nM under comparable assay conditions [1]. This selectivity profile is a direct, quantifiable differentiator when compared to non-selective MPO inhibitors or analogs lacking this specific substitution pattern.
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | MPO IC50 = 1 nM; EPX IC50 = 360 nM |
| Comparator Or Baseline | Eosinophil Peroxidase (EPX) |
| Quantified Difference | 360-fold selectivity (MPO vs. EPX) |
| Conditions | Inhibition of recombinant human MPO/EPX; 10 min incubation; aminophenyl fluorescein assay [1] |
Why This Matters
For programs targeting MPO in cardiovascular or inflammatory diseases, this level of selectivity minimizes off-target effects on EPX, which shares high structural homology, thereby reducing the risk of confounding biological readouts.
- [1] BindingDB. (2025). BDBM50554035 (CHEMBL4790231) Activity Data for 5-Chloro-2-phenylfuro[2,3-b]pyridine. View Source
